molecular formula C15H12N2O B12860989 N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide CAS No. 893738-63-1

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide

Cat. No.: B12860989
CAS No.: 893738-63-1
M. Wt: 236.27 g/mol
InChI Key: CFESTTCKUORSSL-UHFFFAOYSA-N
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Description

N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide is an organic compound characterized by the presence of a biphenyl group substituted with a cyano group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 4’-cyano[1,1’-biphenyl]-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor function by blocking ligand binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of both cyano and acetamide functional groups, which confer distinct chemical reactivity and potential biological activities. Its biphenyl structure also contributes to its stability and versatility in various applications .

Properties

CAS No.

893738-63-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[3-(4-cyanophenyl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O/c1-11(18)17-15-4-2-3-14(9-15)13-7-5-12(10-16)6-8-13/h2-9H,1H3,(H,17,18)

InChI Key

CFESTTCKUORSSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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